4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

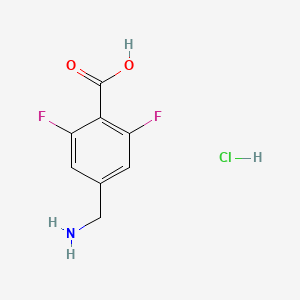

The compound 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride is systematically named according to IUPAC rules. The parent structure is benzoic acid, with substituents prioritized based on functional group hierarchy and positional numbering. Key features include:

- A carboxylic acid group (-COOH) at position 1 of the benzene ring.

- Fluorine atoms at positions 2 and 6.

- An aminomethyl group (-CH₂NH₂) at position 4.

- A hydrochloride salt (-Cl⁻) associated with the primary amine.

The structural representation (Figure 1) illustrates the benzene ring with these substituents. The hydrochloride salt forms via protonation of the amine group, enhancing solubility and stability.

Table 1: IUPAC Nomenclature and Structural Data

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Structural Formula | Benzene ring with -COOH (C1), -F (C2, C6), -CH₂NH₂·HCl (C4) |

| SMILES Notation | O=C(O)C1=C(F)C=C(CN)C=C1F.Cl |

| InChI Key | JMYWZRRXWHDFSR-UHFFFAOYSA-N |

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1803605-25-5 , assigned to ensure unambiguous global referencing. Its molecular formula, C₈H₈ClF₂NO₂ , is validated through mass spectrometry and elemental analysis.

Table 2: Identifier Validation

| Identifier | Value | Source |

|---|---|---|

| CAS RN | 1803605-25-5 | Sigma-Aldrich, Ambeed |

| Molecular Formula | C₈H₈ClF₂NO₂ | PubChem, Enamine |

| Molecular Weight | 223.60 g/mol | Computed from isotopic masses |

The molecular formula accounts for:

- 8 carbon atoms (benzene ring + substituents).

- 1 chlorine atom from the hydrochloride salt.

- 2 fluorine atoms as substituents.

- 1 nitrogen atom in the aminomethyl group.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWZRRXWHDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2,6-difluorobenzoic acid, followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The process is designed to be scalable and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the aminomethyl group or the benzoic acid core.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Research indicates that 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Preliminary studies have shown that derivatives of this compound can inhibit HIV-1 variants, suggesting potential applications in antiviral therapies .

- Enzyme Modulation : The compound's aminomethyl group enhances binding affinity to various biological targets, allowing for modulation of enzyme activities. This property is crucial for developing enzyme inhibitors or activators.

- Anti-inflammatory Properties : The compound has been investigated for its role as a therapeutic agent for inflammatory diseases, particularly those involving integrin-dependent adhesion processes .

Pharmaceutical Development

This compound is being explored as a lead compound in drug discovery due to its favorable pharmacological profiles. It has been utilized in the development of various pharmaceutical formulations aimed at treating viral infections and inflammatory conditions.

Biochemical Studies

The compound serves as a non-ionic organic buffering agent in biochemical assays, especially in cell culture applications where maintaining a stable pH is critical. Its buffering capacity allows researchers to conduct experiments under controlled conditions without significant pH fluctuations .

Antiviral Research

A study published in Nature demonstrated that derivatives of 4-(aminomethyl)-2,6-difluorobenzoic acid showed promising results against HIV-1 by inhibiting the reverse transcriptase enzyme. This finding highlights its potential as a scaffold for developing new antiviral agents .

Enzyme Inhibition

Another research project focused on the inhibition of specific enzymes involved in inflammatory pathways. The results indicated that modifications to the aminomethyl group could enhance selectivity and potency against target enzymes involved in disease processes .

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity and stability. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-difluorophenol Hydrochloride

- Structure: Differs by replacing the carboxylic acid (-COOH) with a hydroxyl (-OH) group and lacks the aminomethyl (-CH2NH2) substituent .

- Key Properties: Molecular formula: C6H5F2NO·HCl (vs. C8H7F2NO2·HCl for the target compound). Lower acidity due to the absence of the carboxylic acid group. Reduced solubility in polar solvents compared to the target compound.

- Applications : Primarily used as a synthetic intermediate for fluorinated aromatic amines.

2,6-Difluorophenacylamine Hydrochloride

- Structure : Features a phenacylamine (CH2NH2) group but lacks the carboxylic acid (-COOH) and has fluorine only at the 2- and 6-positions .

- Key Properties: Higher basicity due to the free amine (vs. the protonated aminomethyl in the target compound). Limited utility in reactions requiring carboxylate coordination.

- Applications : Used in peptide coupling and as a precursor for bioactive molecules.

4-Bromo-2,6-difluorobenzoyl Chloride

- Structure: Substitutes the aminomethyl group with a bromine atom and replaces the carboxylic acid with an acyl chloride (-COCl) .

- Key Properties :

- Higher reactivity due to the acyl chloride group.

- Bromine introduces steric and electronic effects absent in the target compound.

- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Data Comparison

Biologische Aktivität

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoic acid derivative with two fluorine atoms positioned at the 2 and 6 positions, along with an aminomethyl group at the para position. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.

- Antiviral Properties : It has been tested for activity against HIV-1 variants, demonstrating potential as a therapeutic agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites and other molecular targets. The fluorine atoms enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

A study highlighted the compound's enhanced antimicrobial properties compared to its parent compounds. Modifications in the structure led to improved efficacy against various bacterial strains, indicating a potential for development into new antimicrobial agents .

Antiviral Activity

In research focused on HIV-1, derivatives of this compound were evaluated for their ability to inhibit reverse transcriptase (RT) activity. The results indicated that certain derivatives exhibited significantly improved inhibitory effects against both wild-type and NNRTI-resistant variants of HIV-1 .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor in biochemical pathways. Its structural modifications can lead to variations in enzyme interactions, providing insights into developing selective inhibitors for therapeutic applications .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 2,6-difluoro-4-bromomethylbenzoic acid) with ammonia or ammonium chloride under reflux in ethanol or aqueous HCl. Optimizing reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 amine:precursor) improves yields to >70% . Key Variables :

| Variable | Impact on Yield | Reference |

|---|---|---|

| Temperature | Higher yields at 90°C vs. 60°C | |

| Solvent | Aqueous HCl > ethanol for solubility | |

| Purification | Recrystallization from ethanol/water removes unreacted precursors |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/0.1% TFA gradient) to assess purity (>98%) .

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns. For example, ¹⁹F NMR shows distinct doublets for 2,6-difluoro groups (δ ≈ -110 to -120 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion validation (m/z = 219.1 [M+H]⁺) .

Q. What storage conditions ensure long-term stability?

- Methodological Answer : Store at -20°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the aminomethyl group or decarboxylation. Purity degradation exceeds 5% after 6 months at 25°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved during structural analysis?

Q. What strategies are effective for quantifying trace impurities (e.g., dehalogenated byproducts) in synthesized batches?

- Methodological Answer : Employ HPLC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar impurities. Detect dehalogenated species (e.g., 4-aminomethylbenzoic acid) at m/z = 166.1 [M+H]⁺ with a limit of quantification (LOQ) of 0.1% . Validation Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Linearity | R² > 0.999 (1–100 μg/mL) | |

| Precision | RSD < 2% |

Q. How does pH influence the compound’s reactivity in aqueous solutions during biological assays?

- Methodological Answer : At pH < 3, the aminomethyl group protonates, reducing nucleophilic reactivity. At pH > 7, decarboxylation occurs (t₁/₂ = 24 hours at pH 8). Use phosphate buffers (pH 5–6) for stability in cell culture studies . Degradation Pathways :

| Pathway | Conditions | Outcome |

|---|---|---|

| Hydrolysis | pH > 7, 37°C | 2,6-difluorobenzoic acid |

| Oxidation | Light, O₂ | N-oxide byproducts |

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., bacterial dihydrofolate reductase). The fluorinated aromatic ring enhances hydrophobic interactions, while the carboxylate binds catalytic residues. Validate with free-energy perturbation (FEP) calculations .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (>300°C vs. 280–290°C)?

- Methodological Answer : Variations arise from hydration states or residual solvents. Use thermogravimetric analysis (TGA) to detect moisture content. Anhydrous forms melt at >300°C, while monohydrates decompose at 280–290°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.